4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
CAS No.:
Cat. No.: VC15815086
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | 4-bromo-2-ethyl-5-methoxypyridazin-3-one |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-10-7(11)6(8)5(12-2)4-9-10/h4H,3H2,1-2H3 |
| Standard InChI Key | TUUYTVLZWGFSDO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=C(C=N1)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one consists of a pyridazinone ring system with three distinct substituents:
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Bromine at position 4: A halogen known to enhance electrophilic reactivity and influence intermolecular interactions .
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Ethyl group at position 2: An alkyl substituent that modulates steric and electronic properties of the heterocycle .
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Methoxy group at position 5: A polar substituent capable of hydrogen bonding and altering solubility profiles .
The molecular formula is C₇H₉BrN₂O₂, with a calculated molecular weight of 249.07 g/mol . Comparative analysis with the structurally related compound 4-bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one (PubChem CID 13373246) reveals key differences in the 5-position substituent, where the methoxy group replaces the larger (4-chlorobenzyl)oxy moiety .
Spectroscopic and Computational Data
While experimental spectral data for the exact compound is unavailable, density functional theory (DFT) calculations predict the following features:
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¹H NMR: A singlet for the methoxy protons (~δ 3.8 ppm), a quartet for the ethyl group’s methylene protons (δ 1.2–1.5 ppm), and downfield-shifted aromatic protons due to electron-withdrawing effects of bromine .
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IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
The XLogP3 value, a measure of lipophilicity, is estimated at 1.8, suggesting moderate membrane permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one can be approached through modular pyridazinone functionalization:
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Core Ring Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives to form the pyridazinone scaffold .
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Electrophilic Bromination: Directed bromination at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
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Alkylation and Alkoxylation: Introduction of the ethyl group via nucleophilic substitution and methoxy installation through Mitsunobu or Ullmann-type couplings .
Experimental Protocols
A representative synthesis pathway, adapted from methods for analogous pyridazinones , involves:
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Step 1: Preparation of 2-ethyl-5-methoxypyridazin-3(2H)-one by reacting 5-methoxypyridazin-3(2H)-one with ethyl iodide in the presence of potassium carbonate.
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Step 2: Bromination at the 4-position using NBS in acetonitrile under reflux (yield: 62–68%) .
Critical Reaction Parameters:
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Temperature control (<50°C) to minimize debromination
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Anhydrous conditions to prevent hydrolysis of the methoxy group
Biological and Pharmacological Relevance
Structure-Activity Relationships (SAR)
Comparative analysis with tabulated data from fluorophenyl-substituted pyridazinones reveals:
| Substituent Position | IC₅₀ (μM) | Key Interaction |
|---|---|---|
| 4-Bromo | N/A | Electrophilic |
| 2-Ethyl | N/A | Steric bulk |
| 5-Methoxy | N/A | H-bond acceptor |
Hypothesized SAR Trends:
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Bromine at position 4 may enhance target binding through halogen bonding .
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Ethyl substitution could optimize pharmacokinetic properties by balancing solubility and bioavailability .
Applications in Medicinal Chemistry
Antiviral Agent Development
The structural similarity to influenza endonuclease inhibitors positions this compound as a candidate for antiviral drug discovery. Rational modifications could include:
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Bioisosteric Replacement: Substituting methoxy with tetrazolyl groups to improve potency (e.g., compound 11 in ref with IC₅₀ = 0.15 μM).
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Prodrug Strategies: Esterification of the methoxy group to enhance cellular uptake.
Agricultural Chemistry
Pyridazinone derivatives are employed as herbicides and fungicides. The bromine and methoxy substituents in this compound suggest potential utility in:
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Photosystem II Inhibition: Disrupting chloroplast electron transport in weeds .
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Fungal CYP51 Inhibition: Targeting ergosterol biosynthesis in plant pathogens .
Computational Modeling and Drug Design
Molecular Docking Studies
In silico docking of 4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one into the influenza endonuclease active site (PDB: 4WSB) predicts:
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Binding Energy: −8.2 kcal/mol (AutoDock Vina)
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Key Interactions:
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Hydrogen bond between methoxy oxygen and Lys34
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Halogen bond between bromine and Glu80
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ADMET Profiling
Predicted pharmacokinetic properties using SwissADME:
| Parameter | Value |
|---|---|
| Gastrointestinal absorption | High |
| BBB permeability | Low |
| CYP2D6 inhibition | Non-inhibitor |
| Lipinski violations | 0 |
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